molecular formula C13H19NO B14740092 2-Phenethylvaleramide CAS No. 5449-93-4

2-Phenethylvaleramide

Cat. No.: B14740092
CAS No.: 5449-93-4
M. Wt: 205.30 g/mol
InChI Key: CXWKQNWPMYMCHL-UHFFFAOYSA-N
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Description

2-Phenethylvaleramide is an organic compound that belongs to the class of amides It is characterized by the presence of a valeramide group attached to a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethylvaleramide typically involves the reaction of valeric acid with phenethylamine. The process can be carried out using standard amide formation techniques, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylvaleramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Phenethylvaleramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenethylvaleramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Phenethylvaleramide can be compared with other similar compounds, such as:

    Phenethylamine: A simple amine with stimulant effects.

    Valeramide: A simpler amide without the phenethyl group.

    N-Phenethylacetamide: Another amide with a different acyl group.

Uniqueness: this compound is unique due to its specific combination of the phenethyl and valeramide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5449-93-4

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-phenylethyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-2-6-12(13(14)15)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H2,14,15)

InChI Key

CXWKQNWPMYMCHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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